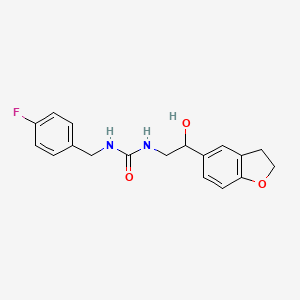
1,2-Dimethyl pyrrolidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl pyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C8H13NO4 and a molecular weight of 187.2 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dimethyl pyrrolidine-1,2-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with dimethyl carbonate under basic conditions. The reaction typically requires a catalyst, such as sodium methoxide, and is carried out at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods ensure high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethyl pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidine derivatives .
Applications De Recherche Scientifique
1,2-Dimethyl pyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-dimethyl pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their catalytic activity. Additionally, it may bind to receptors, modulating their signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl pyrrolidine-1,2-dicarboxylate: A closely related compound with similar chemical properties.
Diethyl pyrrolidine-1,2-dicarboxylate: Another derivative with ethyl groups instead of methyl groups.
Pyrrolidine-2,5-dione: A structurally related compound with different functional groups.
Uniqueness
1,2-Dimethyl pyrrolidine-1,2-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl groups enhance its lipophilicity, potentially improving its interaction with biological membranes and targets .
Propriétés
IUPAC Name |
dimethyl pyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-12-7(10)6-4-3-5-9(6)8(11)13-2/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFMYIWPQPIVPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl pivalate](/img/structure/B2711521.png)
![4-oxo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2711522.png)

![(7-{[(4-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2711526.png)
![6-[5-(4-Carboxybutyl)-2-thienyl]hexanoic acid](/img/structure/B2711527.png)

![(1H-benzo[d]imidazol-5-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2711530.png)

![5-(Phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2711533.png)


![(4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate](/img/new.no-structure.jpg)
![2-bromo-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)benzene-1-sulfonamide](/img/structure/B2711538.png)

